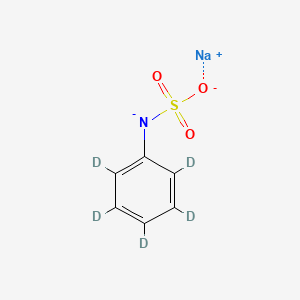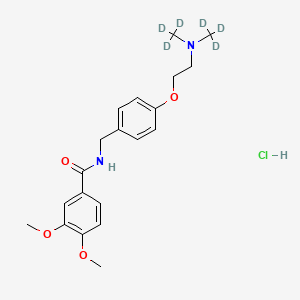
Sodium decanoate-D19
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium decanoate-D19 is a deuterium-labeled compound with the molecular formula C10D19NaO2. It is the sodium salt of decanoic acid, a medium-chain fatty acid. The deuterium labeling makes it particularly useful in various scientific research applications, especially in studies involving metabolic pathways and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium decanoate-D19 can be synthesized through the neutralization of decanoic acid-D19 with sodium hydroxide. The reaction typically involves dissolving decanoic acid-D19 in an appropriate solvent, such as ethanol, and then adding a stoichiometric amount of sodium hydroxide. The mixture is stirred until the reaction is complete, and the solvent is then evaporated to yield this compound as a white powder.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but involves larger reactors and more controlled conditions to ensure purity and yield. The process may include additional purification steps, such as recrystallization or chromatography, to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: Sodium decanoate-D19 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce decanoic acid-D19.
Reduction: It can be reduced to form decanol-D19.
Substitution: It can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reactions often occur in the presence of strong acids or bases, depending on the desired product.
Major Products Formed:
Oxidation: Decanoic acid-D19.
Reduction: Decanol-D19.
Substitution: Various substituted decanoates, depending on the reacting cation.
Aplicaciones Científicas De Investigación
Sodium decanoate-D19 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving fatty acid metabolism and lipid biochemistry.
Biology: Helps in understanding the role of medium-chain fatty acids in cellular processes.
Medicine: Investigated for its potential in enhancing drug delivery and bioavailability.
Industry: Utilized in the development of new materials and as a surfactant in various formulations.
Mecanismo De Acción
The mechanism of action of sodium decanoate-D19 involves its interaction with cellular membranes and proteins. It can modulate the fluidity of cell membranes and influence the activity of membrane-bound enzymes. Additionally, it activates G protein-coupled receptor-43 (GPR-43), which plays a role in regulating intestinal barrier function and antioxidant capacity .
Comparación Con Compuestos Similares
Sodium caprylate (C8): Another medium-chain fatty acid salt, but with a shorter carbon chain.
Sodium laurate (C12): A longer-chain fatty acid salt with different physicochemical properties.
Uniqueness: Sodium decanoate-D19 is unique due to its deuterium labeling, which makes it particularly valuable in research applications requiring precise tracking of metabolic pathways. Its specific interactions with GPR-43 also distinguish it from other medium-chain fatty acid salts.
Propiedades
Fórmula molecular |
C10H19NaO2 |
|---|---|
Peso molecular |
213.36 g/mol |
Nombre IUPAC |
sodium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecadeuteriodecanoate |
InChI |
InChI=1S/C10H20O2.Na/c1-2-3-4-5-6-7-8-9-10(11)12;/h2-9H2,1H3,(H,11,12);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2; |
Clave InChI |
FIWQZURFGYXCEO-SIEBOIPHSA-M |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)[O-].[Na+] |
SMILES canónico |
CCCCCCCCCC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


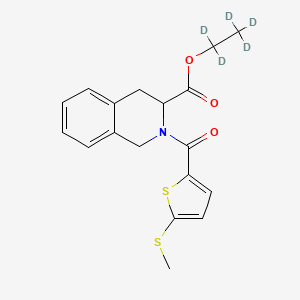
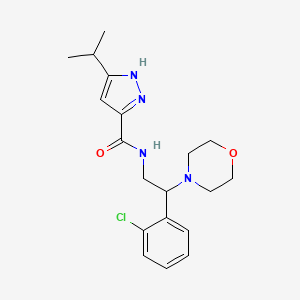
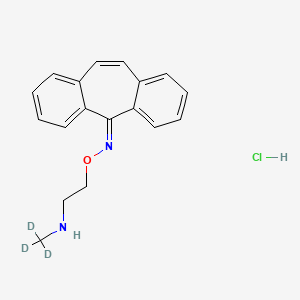
![cyclopropylmethyl 2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B12413140.png)
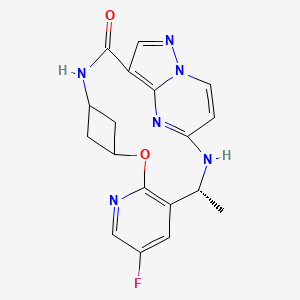

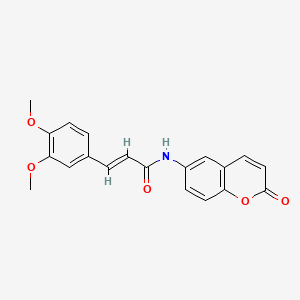
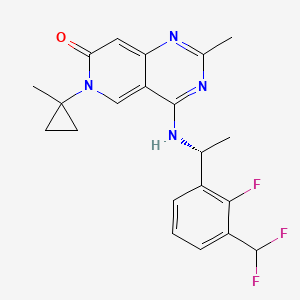
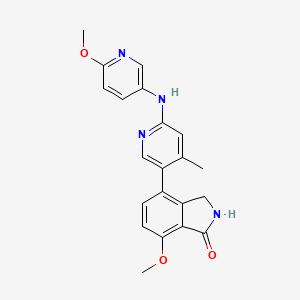
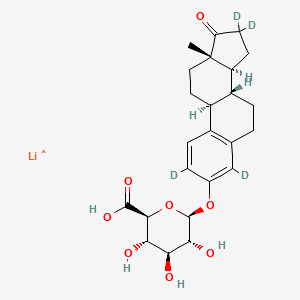
![triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(12,12,13,13-tetradeuteriotetracosanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12413172.png)
